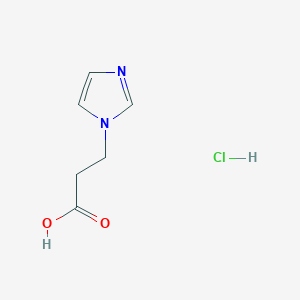![molecular formula C18H22ClNO B1437322 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline CAS No. 1040685-85-5](/img/structure/B1437322.png)
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline” is represented by the formula C18H22ClNO . The molecular weight is 303.83 .Physical And Chemical Properties Analysis
The molecular weight of “N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline” is 303.83 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Adhesive Bonding in Dentistry
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline has been studied for its potential application in adhesive bonding, particularly in dental procedures. Bowen et al. (1996) synthesized a surface-active comonomer, N35A, by a reaction involving 3,5-dimethylaniline, which demonstrated promising color stability and adhesion-promoting capabilities, comparable to widely used commercial bonding formulations in dentistry (Bowen et al., 1996).
Synthesis of Organic Compounds
The compound has been used as a starting material or intermediate in the synthesis of various organic compounds. Vaid et al. (2014) developed a high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate from 2,4-dimethylaniline, demonstrating its utility in organic synthesis (Vaid et al., 2014).
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline, have been characterized as potential pesticides. Olszewska et al. (2011) conducted X-ray powder diffraction studies on these compounds, indicating their potential application in pest control (Olszewska et al., 2011).
Biotransformation Studies
The biotransformation of related compounds, such as 1-(4-chlorophenyl)-3,3-dimethyltriazene, has been studied to understand their metabolic pathways. Kolar and Schlesiger (1975) identified modified anilines, including 4-chloro-3-hydroxyaniline and 3-chloro-4-hydroxyaniline, suggesting potential applications in understanding carcinogenic pathways (Kolar & Schlesiger, 1975).
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-12-5-6-16(9-13(12)2)20-7-8-21-17-10-14(3)18(19)15(4)11-17/h5-6,9-11,20H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANOEANPOKFNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)






